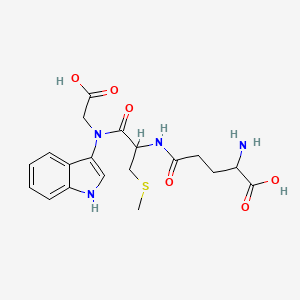

2-Amino-5-((1-((carboxymethyl)(1H-indol-3-yl)amino)-3-(methylthio)-1-oxopropan-2-yl)amino)-5-oxopentanoic acid

Description

This compound is a structurally complex molecule featuring a pentanoic acid backbone modified with multiple functional groups: an amino group at position 2, a carboxymethyl-substituted indole (1H-indol-3-yl) moiety, and a methylthio (S-Me) group at position 3 of the propan-2-yl chain. Its molecular formula is inferred as C₁₉H₂₃N₄O₆S (exact mass: 435.13 g/mol), though this is extrapolated from similar compounds in the evidence (e.g., ).

Properties

Molecular Formula |

C19H24N4O6S |

|---|---|

Molecular Weight |

436.5 g/mol |

IUPAC Name |

2-amino-5-[[1-[carboxymethyl(1H-indol-3-yl)amino]-3-methylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C19H24N4O6S/c1-30-10-14(22-16(24)7-6-12(20)19(28)29)18(27)23(9-17(25)26)15-8-21-13-5-3-2-4-11(13)15/h2-5,8,12,14,21H,6-7,9-10,20H2,1H3,(H,22,24)(H,25,26)(H,28,29) |

InChI Key |

RCGWMDKQQCLMSA-UHFFFAOYSA-N |

Canonical SMILES |

CSCC(C(=O)N(CC(=O)O)C1=CNC2=CC=CC=C21)NC(=O)CCC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The general approach to synthesizing this compound involves several steps, combining amino acid chemistry with peptide synthesis techniques.

- Building Blocks Preparation : The synthesis requires the preparation of specific building blocks, including modified amino acids and peptide fragments.

- Coupling Reactions : These building blocks are then coupled using standard peptide coupling reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).

- Protection and Deprotection : Protecting groups are used to protect certain functional groups during the coupling reactions, followed by deprotection to yield the final product.

Example Synthesis Using 2-phenyl-1,2-benzisoselenazol-3(2H)-one

Another synthetic approach involves the use of 2-phenyl-1,2-benzisoselenazol-3(2H)-one.

- Reaction : 2-phenyl-1,2-benzisoselenazol-3(2H)-one (0.779 g, 2.84 mmol) is dissolved in 45 ml of tetrahydrofuran, followed by the addition of glutathione and 10 ml more of tetrahydrofuran.

- Further Processing : The following day, 25 ml of ethyl acetate is added, followed by 25 ml of methanol. Then, 1 ml of 4 M hydrochloric acid in dioxane is added, which makes the solution transparent.

- Isolation : The solution is evaporated to dryness, co-evaporated twice from dichloromethane, transferred to a medium glass frit, rinsed three times with dichloromethane, and dried to yield 1.747 g of a yellow solid.

Analysis and Characterization

Characterization of 2-Amino-5-((1-((carboxymethyl)(1H-indol-3-yl)amino)-3-(methylthio)-1-oxopropan-2-yl)amino)-5-oxopentanoic acid is crucial to confirm its identity and purity.

Spectroscopic Methods

- NMR Spectroscopy : Used to confirm the structure and purity of the compound. Key signals can be assigned to specific protons and carbons in the molecule.

- Mass Spectrometry : Provides the molecular weight and fragmentation patterns, aiding in structural confirmation. High-resolution mass spectrometry can give accurate mass measurements for elemental composition determination.

Chromatographic Techniques

- High-Performance Liquid Chromatography (HPLC) : Used to determine the purity of the synthesized compound. HPLC can also separate isomers and related impurities.

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Combines the separation capabilities of HPLC with the identification power of mass spectrometry.

Table 2: Analytical Data

| Analysis | Expected Outcome |

|---|---|

| NMR (\$$ ^1H \$$, \$$ ^{13}C \$$) | Consistent with the proposed structure |

| Mass Spectrometry | $$M+H]+ peak corresponding to the molecular weight of 436.48 g/mol |

| HPLC Purity | >95% |

Biological Activity and Applications

The biological activity of 2-Amino-5-((1-((carboxymethyl)(1H-indol-3-yl)amino)-3-(methylthio)-1-oxopropan-2-yl)amino)-5-oxopentanoic acid is primarily linked to its structural components. Studies investigating the interactions of this compound with biological targets are essential for understanding its mechanism of action. These studies often involve molecular docking, cell-based assays, and in vivo studies.

Chemical Reactions Analysis

Types of Reactions: 3-Glutathionyl-S-methylindole undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is formed through the bioactivation of 3-methylindole, which involves dehydrogenation or epoxidation of the indole ring .

Common Reagents and Conditions: The formation of 3-Glutathionyl-S-methylindole requires the presence of NADPH and glutathione. The reaction is catalyzed by cytochrome P450 enzymes, particularly CYP2A13 .

Major Products: The major products formed from the bioactivation of 3-methylindole include 3-Glutathionyl-S-methylindole, 3-methyl-2-glutathionyl-S-indole, indole-3-carbinol, and 3-methyloxindole .

Scientific Research Applications

3-Glutathionyl-S-methylindole has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used to study the bioactivation and metabolism of 3-methylindole, a known respiratory tract toxicant . The compound is also used in toxicological studies to understand the mechanisms of toxicity and the role of cytochrome P450 enzymes in the bioactivation process .

Mechanism of Action

The mechanism of action of 3-Glutathionyl-S-methylindole involves its formation through the bioactivation of 3-methylindole by cytochrome P450 enzymes. The compound acts as a substrate and a mechanism-based inactivator of CYP2A13, leading to the formation of reactive metabolites that can cause cellular damage . The molecular targets and pathways involved include the dehydrogenation and epoxidation pathways mediated by CYP2A13 .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table summarizes key structural and functional differences between the target compound and its analogues:

Functional Group Impact

- Indole vs. Benzo[a]anthracene/Coumarin :

- Methylthio vs. Hydroxyl/Sulfanyl :

Pharmacokinetic and Toxicological Profiles

- In contrast, hydroxylated analogues () are more prone to phase II conjugation (e.g., glucuronidation) .

- Toxicity: The target compound’s indole and methylthio groups are associated with moderate hazards (e.g., H302: harmful if swallowed; ). Coumarin derivatives () may carry anticoagulation risks, while benzo[a]anthracene-containing compounds () could be genotoxic .

Biological Activity

2-Amino-5-((1-((carboxymethyl)(1H-indol-3-yl)amino)-3-(methylthio)-1-oxopropan-2-yl)amino)-5-oxopentanoic acid, with the molecular formula and a molecular weight of approximately 436.48 g/mol, is a complex organic compound that exhibits significant biological activity. Its structure incorporates multiple functional groups, including amino and carboxyl groups, which contribute to its potential interactions within biological systems.

The compound's unique structure allows it to participate in various biochemical reactions typical of amino acids and derivatives. The presence of an indole moiety suggests potential interactions with biological targets such as receptors and enzymes.

The biological activity of 2-Amino-5-((1-((carboxymethyl)(1H-indol-3-yl)amino)-3-(methylthio)-1-oxopropan-2-yl)amino)-5-oxopentanoic acid is primarily linked to its ability to modulate protein functions through inhibition or activation of specific pathways. Research indicates that it may act as an inhibitor of SMYD proteins (specifically SMYD2 and SMYD3), which are implicated in various cancers and inflammatory processes.

Biological Activity Overview

The following table summarizes key biological activities associated with the compound:

Inhibition Studies

Research has demonstrated that compounds similar to 2-Amino-5-((1-((carboxymethyl)(1H-indol-3-yl)amino)-3-(methylthio)-1-oxopropan-2-yl)amino)-5-oxopentanoic acid effectively inhibit SMYD proteins, leading to decreased proliferation of cancer cells. For instance, a study published in 2021 highlighted the efficacy of related compounds in treating breast and prostate cancers by targeting SMYD pathways .

Cytokine Modulation

Another study focused on the anti-inflammatory properties of the compound, showing that it can significantly lower levels of pro-inflammatory cytokines such as IL-1β and IL-18 in vitro. This effect was attributed to the compound's ability to inhibit caspase activity, which is crucial for the maturation of these cytokines .

Antitumor Activity

In vitro assays have indicated that 2-Amino-5-((1-((carboxymethyl)(1H-indol-3-yl)amino)-3-(methylthio)-1-oxopropan-2-yl)amino)-5-oxopentanoic acid exhibits cytotoxic effects against several cancer cell lines, including those from breast and colon cancers. The mechanism appears to involve apoptosis induction through caspase activation pathways .

Q & A

Q. What are the key synthetic routes for preparing this compound, and what critical reaction conditions must be optimized?

The compound's synthesis likely involves multi-step condensation reactions. A plausible route includes:

- Step 1 : Formation of the indole-carboxylic acid intermediate via condensation of 3-formyl-1H-indole-2-carboxylic acid with a thiazol-4(5H)-one derivative (e.g., 2-aminothiazol-4(5H)-one) in acetic acid under reflux (3–5 hours) .

- Step 2 : Introduction of the methylthio group via nucleophilic substitution or coupling with methylthiol-containing reagents.

- Step 3 : Final purification via recrystallization from DMF/acetic acid mixtures to remove unreacted intermediates . Key conditions : Sodium acetate as a catalyst, reflux temperature (~120°C), and strict stoichiometric control to minimize side reactions .

Q. How can the purity and structural integrity of the compound be validated?

- HPLC : Use reverse-phase chromatography (e.g., C18 column) with UV detection at 254 nm. Retention time consistency (e.g., ~6.34 minutes under specific conditions) indicates purity .

- Mass Spectrometry : Confirm molecular weight via HRMS (e.g., observed [M + Na]+ at m/z 593.25778 vs. calculated 593.25819 for related compounds) .

- NMR : Analyze indole proton signals (δ 7.0–7.5 ppm), carboxymethyl groups (δ 3.8–4.2 ppm), and methylthio protons (δ 2.1–2.5 ppm) to verify regiochemistry .

Advanced Research Questions

Q. What strategies can resolve contradictions in synthetic yields when scaling up the reaction?

Discrepancies in yield may arise from:

- Solvent Effects : Acetic acid promotes condensation but may inhibit solubility at higher scales. Switching to mixed solvents (e.g., DMF/water) improves homogeneity .

- Catalyst Loading : Excess sodium acetate (>1.0 equiv) can lead to side reactions; optimize via gradient experiments (0.8–1.2 equiv) .

- Reaction Monitoring : Use in-situ FTIR to track carbonyl group formation (C=O stretch at ~1700 cm⁻¹) and adjust reflux duration dynamically .

Q. How does the methylthio group influence the compound’s stability and bioactivity?

- Stability : The methylthio (-SMe) group enhances oxidative stability compared to free thiols but may undergo demethylation under acidic conditions. Stability assays (e.g., pH 2–7 buffers, 37°C) are recommended .

- Bioactivity : Analog studies show methylthio groups improve membrane permeability in indole derivatives, which could enhance cellular uptake in pharmacological models .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

- Molecular Docking : Use AutoDock Vina to model binding with indole-recognizing receptors (e.g., serotonin transporters). Focus on hydrogen bonding between the carboxymethyl group and active-site residues .

- MD Simulations : Simulate aqueous stability (GROMACS) to assess conformational flexibility of the methylthio side chain .

Methodological Challenges and Solutions

Q. How to address poor solubility during in vitro assays?

- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility without cytotoxicity .

- Derivatization : Introduce hydrophilic groups (e.g., PEG linkers) at the carboxymethyl moiety while preserving activity .

Q. What analytical techniques differentiate between stereoisomers of this compound?

- Chiral HPLC : Employ a Chiralpak AD-H column with hexane/isopropanol (90:10) to resolve enantiomers .

- Circular Dichroism (CD) : Compare CD spectra with known standards to assign absolute configuration .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s reactivity in cross-coupling reactions: How to reconcile?

Discrepancies may stem from:

- Catalyst Compatibility : Palladium-based catalysts (e.g., Pd(PPh₃)₄) may deactivate in the presence of sulfur groups. Switch to sulfur-tolerant systems (e.g., NiCl₂(dppp)) .

- Protection Strategies : Temporarily protect the carboxymethyl group (e.g., as a methyl ester) to prevent side reactions during coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.